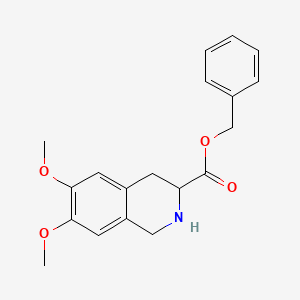

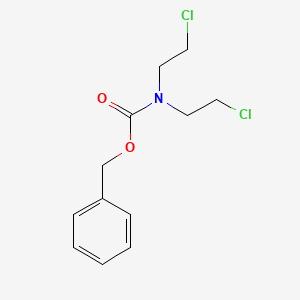

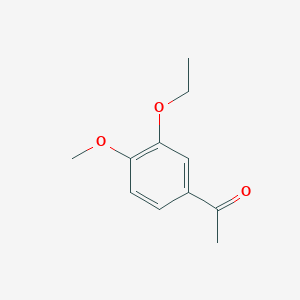

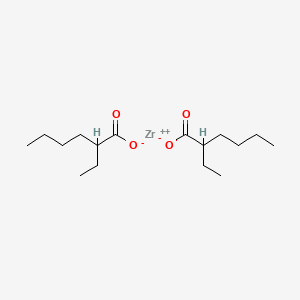

![molecular formula C11H12O3 B1590652 8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one CAS No. 98232-51-0](/img/structure/B1590652.png)

8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Overview

Description

8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one, also known as 8-Methoxy-DHBO, is a synthetic compound derived from benzodiazepine. It is a member of the oxepin family of compounds and has been studied for its potential therapeutic applications in the fields of neurology and psychiatry.

Scientific Research Applications

Protein-Tyrosine Kinase (PTK) Inhibitors

8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one derivatives have been synthesized and evaluated for their inhibitory activities against protein-tyrosine kinases (PTKs). These compounds, particularly those with hydroxy substitutions, are effective in inhibiting ErbB1 and ErbB2, important targets in cancer therapy. The ability of these compounds to bind to active pockets of the protein through intermolecular interactions makes them potential candidates for cancer treatment (Li et al., 2017).

Medicinal Chemistry and Tubulin Polymerization Inhibitors

Derivatives of dibenzo[b,f]oxepine, which include this compound, are significant in medicinal chemistry. These compounds occur in several medicinally important plants. A study detailed the synthesis of methoxydibenzo[b,f]oxepines and their potential role as tubulin polymerization inhibitors, suggesting possible applications in cancer treatment (Krawczyk et al., 2016).

Anti-tumor Activities

New dihydrodibenzoxepins, which are closely related to this compound, have been isolated from natural sources like Bulbophyllum kwangtungense and demonstrated anti-tumor activities against human tumor cell lines. This highlights the potential of these compounds in developing new anti-cancer therapies (Wu et al., 2006).

Fungicidal Activity

(E)-5-(Methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues, structurally related to this compound, have been synthesized and evaluated for their fungicidal activity. These compounds have shown moderate to high activities against phytopathogenic fungi, indicating their potential as fungicidal candidates for crop protection (Yang et al., 2017).

Antimycobacterial Properties

Research on dibenzo[b,f]oxepins, closely related to this compound, has led to the discovery of compounds with antimycobacterial activities. These findings suggest potential therapeutic applications for treating diseases like tuberculosis (Kittakoop et al., 2004).

Mechanism of Action

Target of Action

8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one primarily targets specific enzymes and receptors involved in inflammatory and immune responses. This compound has shown affinity for phosphodiesterase-4 (PDE4), an enzyme that plays a crucial role in the regulation of inflammatory processes by breaking down cyclic adenosine monophosphate (cAMP) in cells . By inhibiting PDE4, this compound can modulate the levels of cAMP, thereby influencing various cellular functions related to inflammation and immune response.

Mode of Action

This compound interacts with PDE4 by binding to its catalytic domain, which prevents the enzyme from hydrolyzing cAMP into AMP . This inhibition leads to an accumulation of cAMP within the cell. Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates target proteins that modulate the activity of transcription factors and other proteins involved in inflammatory responses . This cascade of events results in the suppression of pro-inflammatory cytokines and other mediators, thereby reducing inflammation.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cAMP-PKA signaling pathway . By inhibiting PDE4, the compound increases cAMP levels, which in turn activates PKA. Activated PKA phosphorylates various substrates, including the cAMP response element-binding protein (CREB), which regulates the transcription of genes involved in inflammatory responses . This pathway ultimately leads to the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. Upon administration, the compound is absorbed into the bloodstream and distributed to various tissues . It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, resulting in the formation of metabolites that are eventually excreted via the kidneys . The bioavailability of this compound is influenced by factors such as its solubility, stability, and the presence of metabolic enzymes.

Result of Action

The molecular and cellular effects of this compound’s action include the suppression of inflammatory responses and the modulation of immune cell activity . By inhibiting PDE4 and increasing cAMP levels, the compound reduces the production of pro-inflammatory cytokines and other mediators, leading to decreased inflammation . This effect can be beneficial in treating conditions characterized by excessive inflammation, such as psoriasis and atopic dermatitis.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s stability and bioavailability . For instance, extreme pH levels or high temperatures may lead to the degradation of the compound, reducing its effectiveness . Additionally, interactions with other drugs or dietary components can alter its pharmacokinetics and pharmacodynamics, impacting its overall therapeutic efficacy.

: Source

properties

IUPAC Name |

8-methoxy-3,4-dihydro-2H-1-benzoxepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-13-8-4-5-9-10(12)3-2-6-14-11(9)7-8/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQSNXSAQQFZFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10481780 | |

| Record name | 8-Methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98232-51-0 | |

| Record name | 8-Methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.